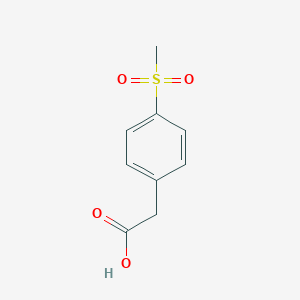

4-(Methylsulfonyl)phenylacetic acid

Descripción general

Descripción

2-(4-(Methylsulfonyl)phenyl)acetic acid is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs. It is known for its role as an intermediate in the synthesis of heterocyclic diaryl compounds, which are selective cyclooxygenase-2 (COX-2) inhibitors . This compound is also utilized in the preparation of hydroxyfuranones, which serve as antioxidants and anti-inflammatory agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-(4-methanesulfonyl-phenyl)ethanone with morpholine and elemental sulfur. The reaction mixture is refluxed for 2 hours at 398 K, followed by the addition of a 3N solution of sodium hydroxide and further refluxing for 30 minutes . Another method involves the oxidation of 4-methanesulfonyl phenylacetaldehyde using sodium tungstate and hydrogen peroxide, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(4-(Methylsulfonyl)phenyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Sodium tungstate and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Intermediate for Selective COX-2 Inhibitors

4-(Methylsulfonyl)phenylacetic acid serves as a crucial intermediate in the synthesis of heterocyclic diaryl compounds, which are selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is essential for developing non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects associated with non-selective COX inhibitors .

Synthesis of Etoricoxib

Etoricoxib, a COX-2 selective inhibitor used in treating various inflammatory conditions such as rheumatoid arthritis and osteoarthritis, is synthesized using this compound as a key raw material. This compound enhances the efficacy of Etoricoxib while reducing adverse effects related to traditional NSAIDs .

Development of Novel Anti-inflammatory Agents

Research has demonstrated that incorporating 4-(methylsulfonyl)aniline into existing NSAIDs like naproxen and diclofenac can enhance their anti-inflammatory properties while maintaining selectivity for COX-2. In vivo studies showed significant reductions in inflammation compared to control groups, suggesting potential for improved therapeutic profiles .

Synthesis of Hydroxyfuranones

The compound is also utilized in synthesizing hydroxyfuranones, which exhibit antioxidant and anti-inflammatory activities. The ability to modify and create derivatives from this compound allows for the development of compounds with varied biological activities .

Preparation of Heterocyclic Compounds

The compound is employed in the preparation of various heterocyclic compounds, which are integral to developing pharmaceuticals and agrochemicals. Its role as an intermediate facilitates the creation of complex molecules necessary for advanced chemical applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as cyclooxygenase enzymes. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s antioxidant properties help in scavenging free radicals and reducing oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylsulfonyl)phenylacetic acid: A closely related compound with similar applications in COX-2 inhibition and antioxidant activity.

Uniqueness

2-(4-(Methylsulfonyl)phenyl)acetic acid is unique due to its dual role as an anti-inflammatory and antioxidant agent. Its ability to inhibit COX-2 selectively while minimizing gastrointestinal side effects makes it a valuable compound in medicinal chemistry .

Actividad Biológica

4-(Methylsulfonyl)phenylacetic acid (MSPA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and potential anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic applications.

- Chemical Formula : C₉H₁₀O₄S

- Molecular Weight : 214.23 g/mol

- CAS Number : 90536-66-6

MSPA primarily functions as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in the inflammatory process. By selectively inhibiting COX-2, MSPA reduces the production of prostaglandins, which are mediators of inflammation and pain. This mechanism is crucial for its anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis and other inflammatory diseases .

In Vivo Studies

A notable study evaluated the anti-inflammatory effects of MSPA using an egg-white induced edema model in rats. The results indicated that MSPA significantly reduced paw edema compared to control groups. The following table summarizes the findings:

| Time (min) | Control (n = 6) | MSPA (3 mg/kg) | Diclofenac Sodium (3 mg/kg) |

|---|---|---|---|

| 0 | 4.53 ± 0.19 | 4.55 ± 0.11 | 4.50 ± 0.08 |

| 30 | 6.48 ± 0.11 | 6.40 ± 0.11 | 6.38 ± 0.14 |

| 60 | 7.65 ± 0.16 | 6.72 ± 0.12 | 6.65 ± 0.18 |

The data suggest that MSPA exhibits comparable or superior anti-inflammatory effects to diclofenac sodium, particularly at later time intervals .

Anticancer Potential

Research indicates that MSPA may also have anticancer properties through its ability to inhibit COX-2-mediated pathways associated with tumor growth and angiogenesis. In vitro studies have shown that MSPA can reduce cell proliferation in various cancer cell lines by modulating inflammatory pathways .

Case Studies

- Breast Cancer Models : In studies involving breast cancer cell lines, MSPA demonstrated a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.

- Colorectal Cancer : Another study highlighted MSPA's effectiveness in reducing tumor size in animal models of colorectal cancer, further supporting its role in cancer therapy through COX-2 inhibition .

Additional Therapeutic Applications

Beyond its anti-inflammatory and anticancer effects, MSPA has been explored for other therapeutic uses:

- Pain Management : Due to its analgesic properties, MSPA may be beneficial in managing pain associated with various conditions, including dysmenorrhea and postoperative pain.

- Osteoporosis Treatment : Preliminary findings suggest that MSPA could help decrease bone loss in postmenopausal women, potentially offering a new avenue for osteoporosis treatment .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWOSYNRVOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341331 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-66-6 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MESYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the synthesis method described in the research paper for 4-(Methylsulfonyl)phenylacetic acid?

A1: The research paper details a novel two-step synthesis of this compound. The process starts with a Willgerodt reaction on 4-(methylthio)acetophenone to yield 4-(methylthio)phenylacetic acid. This intermediate is then oxidized using Oxone®, resulting in the final product, this compound []. The significance lies in achieving a high yield of 70% and a purity of 98.9% []. This efficient synthesis method offers a valuable pathway for obtaining a high-purity compound for further research and potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.